molecular formula C12H18N2O4 B3000896 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid CAS No. 1008213-43-1

3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Cat. No. B3000896
CAS RN: 1008213-43-1
M. Wt: 254.286
InChI Key: RFUJQJHOZWCXIN-UHFFFAOYSA-N
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Description

The compound 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a derivative of imidazolidine, which is a five-membered heterocyclic compound containing two nitrogen atoms at nonadjacent positions. This particular derivative features a cyclohexyl group and a propanoic acid moiety attached to the imidazolidine core. The structure of related compounds suggests potential biological activity, such as angiotensin-converting enzyme (ACE) inhibition, which is significant in the regulation of blood pressure .

Synthesis Analysis

The synthesis of related 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives involves multiple steps, including the formation of the imidazolidine ring and subsequent functionalization. The synthesis of similar compounds has been reported to yield potent ACE inhibitors, with the most effective derivatives exhibiting significant antihypertensive effects in animal models . The synthesis of other imidazolidine derivatives, such as the neuroexcitant ATPA, involves the coupling of a glycine derivative with an isoxazolinone, followed by hydrolysis to obtain the final product .

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives can be elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and HRMS. Single-crystal X-ray diffraction analysis provides detailed information about the molecular geometry and intermolecular interactions within the crystal . The crystal structure of a related compound, N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, reveals the presence of a chair conformation in the cyclohexyl group and the planarity of the acetyl-amidocyanogen and phenyl ring .

Chemical Reactions Analysis

Imidazolidine derivatives can undergo various chemical reactions, including ring-opening and substitution reactions. For instance, a novel cycloimidazole nucleoside was synthesized and subjected to reactions with different nucleophiles, leading to the formation of guanosine and its derivatives . The reactivity of these compounds is influenced by the electronic delocalization within the molecule, as indicated by bond lengths and angles in the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like carboxylic acid may enhance solubility in polar solvents, while the cyclohexyl group may contribute to the overall hydrophobic character of the molecule. The crystallographic data provide insights into the density and molecular packing of the compound, which can influence its physical properties .

Scientific Research Applications

Antiproliferative Properties in Cancer Research

  • Cancer Cell Line Studies: Novel organotin(IV) compounds with propanoic acid derivatives, including derivatives of 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, have shown significant antiproliferative activity against various human cancer cell lines. This includes prostate, colorectal adenocarcinoma, breast, and hepatocellular cancer cell lines. The research suggests potential applications in cancer treatment due to their cytotoxic effects on cancer cells (Pantelić et al., 2021).

Chemical Synthesis and Drug Design

  • Synthesis of Neuroexcitant Analogs: Research on the synthesis of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analog of a neuroexcitant, utilized a derivative of 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. This highlights its role in the synthesis of complex organic compounds, potentially contributing to neuroscientific research and drug design (Pajouhesh et al., 2000).

Biochemical Analysis and Enzyme Studies

  • Enzyme Mechanism Analysis: A study on imidazolonepropionase (HutI), an enzyme in the histidine degradation pathway, utilized 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid as an inhibitor to understand the enzyme's mechanism. This compound provided insights into the catalytic mechanism of HutI, demonstrating its utility in biochemical research (Tyagi et al., 2008).

Safety And Hazards

The compound is labeled with the signal word "Warning" . Specific hazard and precautionary statements were not available in the sources I found .

properties

IUPAC Name

3-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUJQJHOZWCXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(NC2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

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